molecular formula C6H13NO B3224488 (3-Aminocyclopentyl)methanol CAS No. 123288-54-0

(3-Aminocyclopentyl)methanol

Cat. No.: B3224488
CAS No.: 123288-54-0
M. Wt: 115.17 g/mol
InChI Key: HVQDOKDLGGYIOY-UHFFFAOYSA-N
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Description

(3-Aminocyclopentyl)methanol: is an organic compound with the molecular formula C6H13NO. It is characterized by a cyclopentane ring substituted with an amino group at the third position and a hydroxymethyl group at the first position. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminocyclopentyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 3-aminocyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity. Additionally, the compound may be purified using techniques such as recrystallization or chromatography to achieve the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (3-Aminocyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 3-aminocyclopentanone or 3-aminocyclopentanoic acid.

    Reduction: Formation of 3-aminocyclopentylamine.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: (3-Aminocyclopentyl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate enzyme-substrate interactions and receptor binding studies.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3-Aminocyclopentanone): Similar structure but with a ketone group instead of a hydroxymethyl group.

    (3-Aminocyclopentanoic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (3-Aminocyclopentylamine): Similar structure but with an amine group instead of a hydroxymethyl group.

Uniqueness: (3-Aminocyclopentyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(3-aminocyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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